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molecular formula C9H12BFO3 B1340016 2-Fluoro-5-isopropoxyphenylboronic acid CAS No. 849062-30-2

2-Fluoro-5-isopropoxyphenylboronic acid

Cat. No. B1340016
M. Wt: 198 g/mol
InChI Key: IEBGLDYEUYTUMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08536165B2

Procedure details

Obtained (0.600 g, yield 45%) following the procedure described in Intermediate 27, starting with 2,5-dibromopyridine (4.22 mmol, 1.0 g), 2-fluoro-5-isopropoxyphenylboronic acid (4.22 mmol, 0.836 g).
[Compound]
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
0.836 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[CH:6][C:5]([Br:8])=[CH:4][N:3]=1.[F:9][C:10]1[CH:15]=[CH:14][C:13]([O:16][CH:17]([CH3:19])[CH3:18])=[CH:12][C:11]=1B(O)O>>[Br:8][C:5]1[CH:6]=[CH:7][C:2]([C:15]2[CH:14]=[C:13]([O:16][CH:17]([CH3:18])[CH3:19])[CH:12]=[CH:11][C:10]=2[F:9])=[N:3][CH:4]=1

Inputs

Step One
Name
Intermediate 27
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=NC=C(C=C1)Br
Step Three
Name
Quantity
0.836 g
Type
reactant
Smiles
FC1=C(C=C(C=C1)OC(C)C)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Obtained (0.600 g, yield 45%)

Outcomes

Product
Name
Type
Smiles
BrC=1C=CC(=NC1)C1=C(C=CC(=C1)OC(C)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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